5-Chlorosalicylic Acid Ethyl Ester

概要

説明

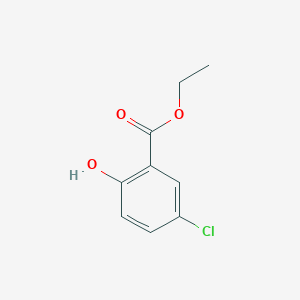

5-Chlorosalicylic Acid Ethyl Ester is an organic compound that belongs to the class of esters. It is derived from 5-chlorosalicylic acid and ethanol. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C9H9ClO3, and it has a molecular weight of 200.62 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: 5-Chlorosalicylic Acid Ethyl Ester can be synthesized through the esterification of 5-chlorosalicylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of ethyl 5-chlorosalicylate involves the same esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve continuous distillation to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 5-chlorosalicylic acid and ethanol.

Reduction: It can be reduced to form 5-chlorosalicylic alcohol.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: 5-chlorosalicylic acid and ethanol.

Reduction: 5-chlorosalicylic alcohol.

Substitution: Various substituted salicylates depending on the nucleophile used.

科学的研究の応用

5-Chlorosalicylic Acid Ethyl Ester exhibits significant biological activity, primarily due to its anti-inflammatory properties. Research has shown that it can inhibit specific enzymes associated with inflammatory pathways, making it a candidate for therapeutic applications:

- Anti-inflammatory Effects : It has been investigated for its potential use in drug formulations aimed at reducing inflammation.

- Proteomics Research : The compound serves as a biochemical tool in proteomics studies, helping to elucidate biological pathways related to inflammation and pain response .

Therapeutic Applications

The compound's unique chemical structure allows it to interact with various biological targets, leading to several potential therapeutic applications:

- Pharmaceuticals : Explored for use in drug formulations due to its ability to improve pharmacokinetic properties of active pharmaceutical ingredients .

- Antimicrobial Activity : Investigated for potential antimicrobial properties, which could be beneficial in treating infections .

- Cancer Research : Its structural similarities with other salicylic acid derivatives have prompted studies into its role as a chemopreventative agent in cancer therapy .

Case Studies and Research Findings

-

In Vivo Efficacy Against Toxoplasma gondii :

A study evaluated the efficacy of various compounds, including derivatives of 5-chlorosalicylic acid, against T. gondii. Results indicated promising anti-parasitic activity when administered at specific dosages . -

Antiviral Activity Assessments :

Research has shown that modifications to the chlorine substituent influence the antiviral efficacy of related compounds. The presence of chlorine at specific positions enhances biological activity, suggesting potential applications in antiviral drug development . -

Pharmacokinetic Evaluations :

Studies have demonstrated improved oral bioavailability for certain prodrugs derived from this compound, indicating that structural modifications can enhance pharmacokinetic properties significantly compared to parent compounds .

作用機序

The mechanism of action of ethyl 5-chlorosalicylate is primarily related to its ability to undergo hydrolysis to release 5-chlorosalicylic acid. This acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways involved depend on the specific application and the biological system .

類似化合物との比較

Ethyl salicylate: Similar ester derived from salicylic acid without the chlorine substitution.

Methyl 5-chlorosalicylate: Similar ester with a methyl group instead of an ethyl group.

5-chlorosalicylic acid: The parent acid from which ethyl 5-chlorosalicylate is derived.

Uniqueness: 5-Chlorosalicylic Acid Ethyl Ester is unique due to the presence of both the ester functionality and the chlorine substitution on the aromatic ring. This combination imparts specific chemical and biological properties that are distinct from other related compounds. The chlorine atom can influence the reactivity and the interaction of the compound with biological targets, making it a valuable intermediate in various synthetic and research applications.

生物活性

5-Chlorosalicylic Acid Ethyl Ester (5-ClSA-EE) is a derivative of salicylic acid, characterized by the presence of a chlorine atom at the 5-position of the aromatic ring. This compound has garnered attention due to its diverse biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Formula: C₉H₈ClO₃

Molecular Weight: 188.61 g/mol

CAS Number: 15196-83-4

Physical Properties:

- Melting Point: 171-172 °C

- Boiling Point: 320.5 °C at 760 mmHg

- Solubility: Soluble in organic solvents; limited solubility in water (1 g/L at 20 °C)

The biological activity of 5-ClSA-EE is attributed to its ability to interact with various molecular targets within biological systems. The presence of the chlorine atom enhances its reactivity, allowing it to modulate enzyme activities and influence signaling pathways related to inflammation and cellular proliferation.

Key Mechanisms:

- Inhibition of Pro-inflammatory Cytokines: Studies have shown that 5-ClSA-EE can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.

- Antioxidant Activity: The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells.

- Antimicrobial Effects: It has demonstrated activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Research indicates that 5-ClSA-EE possesses significant anti-inflammatory properties. A study published in European Journal of Medicinal Chemistry highlighted its effectiveness in suppressing NFκB activation, a key transcription factor involved in inflammatory responses .

Table 1: Anti-inflammatory Effects of this compound

Antimicrobial Activity

The antimicrobial efficacy of 5-ClSA-EE has been evaluated against several pathogens. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

-

Case Study on Inflammatory Bowel Disease (IBD) :

A clinical trial investigated the effects of 5-ClSA-EE on patients with IBD. Results indicated a significant reduction in clinical symptoms and inflammatory markers compared to the placebo group . -

Evaluation in Cancer Therapy :

Another study explored the potential of 5-ClSA-EE as an adjunct therapy in cancer treatment. It was found to enhance the efficacy of conventional chemotherapeutics while reducing side effects through its protective antioxidant properties .

化学反応の分析

Acid-Catalyzed Hydrolysis

In acidic media, the ester undergoes nucleophilic acyl substitution to regenerate 5-chlorosalicylic acid and ethanol. The mechanism involves:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity at the carbonyl carbon .

-

Nucleophilic attack by water, forming a tetrahedral intermediate.

-

Proton transfer to the ethoxy group, followed by elimination of ethanol11.

Conditions : 1M HCl, reflux (80–100°C), 2–4 hours .

Yield : >90% conversion (HPLC monitoring) .

Base-Promoted Saponification

Alkaline hydrolysis produces the carboxylate salt:

\text{5 Cl C}_6\text{H}_3(OH)COOEt+\text{NaOH}\rightarrow \text{5 Cl C}_6\text{H}_3(OH)COO}^-\text{Na}^++\text{EtOH}

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. The ethoxide leaving group is expelled, followed by acidification to isolate 5-chlorosalicylic acid .

Conditions : 0.5M NaOH, 60°C, 1 hour .

Kinetics : Pseudo-first-order rate constant at 60°C .

Transesterification

The ethoxy group is replaced by other alcohols under catalytic conditions:

| Alcohol | Catalyst | Conditions | Product Ester | Yield (%) | Source |

|---|---|---|---|---|---|

| Propargyl | DCC/DMAP | DCM, RT, 2–3 hr | Propargyl 5-chlorosalicylate | 64 | |

| n-Pentanol | Tetraisopropyl titanate | 110°C, 1 hr | n-Pentyl 5-chlorosalicylate | 78–85 |

Key factors:

-

Catalyst load : 2.0–5.0 wt% titanium chelates optimize reaction rates .

-

Steric effects : Bulkier alcohols require higher temperatures (e.g., 110°C for n-pentanol vs. RT for propargyl) .

Acetylation Reactions

The phenolic -OH group undergoes acetylation with acetic anhydride:

Conditions : THF, triethylamine (TEA), 0°C to RT .

Yield : 68% after recrystallization (toluene) .

Spectroscopic Confirmation :

Coordination Chemistry

5-Chlorosalicylic acid ethyl ester acts as a bidentate ligand via:

-

Phenolic oxygen (deprotonated)

-

Ester carbonyl oxygen

Complexation Data :

| Metal Ion | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| Te(IV) | 1:1 | Square planar | Antimicrobial agents | |

| Cu(II) | 2:1 | Octahedral | Catalytic oxidation studies |

Antimicrobial Activity :

-

Tellurium(IV) complexes inhibit Staphylococcus aureus (MIC = 4.73 μM) .

-

Activity correlates with electron-withdrawing effects of the 5-Cl substituent .

Stability Under Oxidative Conditions

Exposure to chlorine gas (40–60°C) leads to dichlorination at position 3:

Kinetics :

Spectroscopic Characteristics

Table 1: Key Spectral Signatures

This comprehensive profile demonstrates this compound’s versatility in organic synthesis and coordination chemistry, supported by reproducible experimental protocols and analytical validation.

特性

IUPAC Name |

ethyl 5-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSMRINTOGATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308377 | |

| Record name | Ethyl 5-chlorosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15196-83-5 | |

| Record name | Ethyl 5-chlorosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-chlorosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。